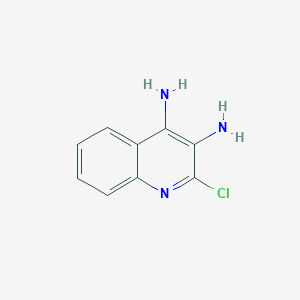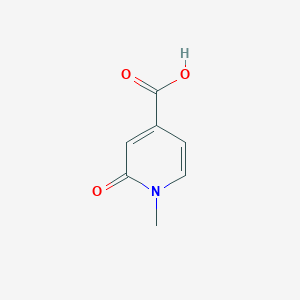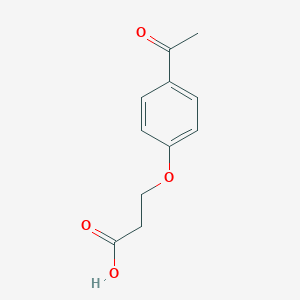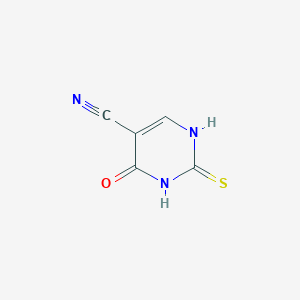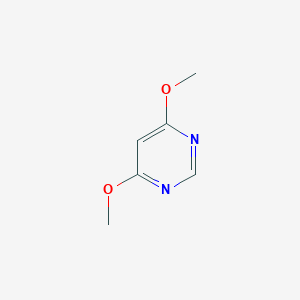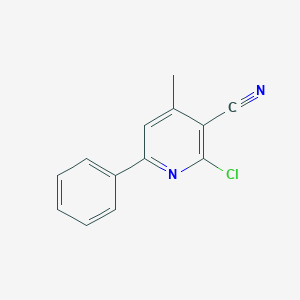
2-Chloro-4-methyl-6-phenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methyl-6-phenylnicotinonitrile (CPN) is a heterocyclic compound that belongs to the class of nicotinonitrile derivatives. CPN is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. CPN has gained attention in recent years due to its potential applications in scientific research.
科学研究应用
2-Chloro-4-methyl-6-phenylnicotinonitrile has several potential applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological samples. In addition, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been used as a ligand in coordination chemistry studies.
作用机制
The exact mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile is not fully understood. However, it is believed that 2-Chloro-4-methyl-6-phenylnicotinonitrile exerts its biological effects by interacting with specific molecular targets. For example, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been found to induce apoptosis (programmed cell death) in cancer cells.
生化和生理效应
2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-4-methyl-6-phenylnicotinonitrile can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been found to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response. In addition, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to have anti-bacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One advantage of using 2-Chloro-4-methyl-6-phenylnicotinonitrile in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological samples. 2-Chloro-4-methyl-6-phenylnicotinonitrile is also relatively easy to synthesize and purify. However, one limitation of using 2-Chloro-4-methyl-6-phenylnicotinonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, more research is needed to fully understand the mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile and its potential side effects.
未来方向
There are several future directions for research on 2-Chloro-4-methyl-6-phenylnicotinonitrile. One area of interest is the development of 2-Chloro-4-methyl-6-phenylnicotinonitrile-based fluorescent probes for detecting metal ions in biological samples. Another area of research is the investigation of 2-Chloro-4-methyl-6-phenylnicotinonitrile as a potential anti-cancer agent. In addition, more studies are needed to understand the mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile and its potential side effects. Finally, the synthesis of 2-Chloro-4-methyl-6-phenylnicotinonitrile derivatives with improved solubility and bioactivity could also be an area of future research.
Conclusion:
In conclusion, 2-Chloro-4-methyl-6-phenylnicotinonitrile is a heterocyclic compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Chloro-4-methyl-6-phenylnicotinonitrile has several biochemical and physiological effects, including the inhibition of cancer cell growth and the production of inflammatory mediators. While 2-Chloro-4-methyl-6-phenylnicotinonitrile has potential as a fluorescent probe and anti-cancer agent, more research is needed to fully understand its mechanism of action and potential side effects.
合成方法
2-Chloro-4-methyl-6-phenylnicotinonitrile can be synthesized by reacting 2-amino-5-chloro-3-methylpyridine with benzaldehyde and malononitrile in the presence of a catalyst. The reaction takes place under reflux conditions in ethanol and yields 2-Chloro-4-methyl-6-phenylnicotinonitrile as a yellow crystalline solid. The purity of 2-Chloro-4-methyl-6-phenylnicotinonitrile can be improved by recrystallization from a suitable solvent.
属性
CAS 编号 |
112190-09-7 |
|---|---|
产品名称 |
2-Chloro-4-methyl-6-phenylnicotinonitrile |
分子式 |
C13H9ClN2 |
分子量 |
228.67 g/mol |
IUPAC 名称 |
2-chloro-4-methyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2/c1-9-7-12(10-5-3-2-4-6-10)16-13(14)11(9)8-15/h2-7H,1H3 |
InChI 键 |
ZVHUQSOEUQZWBF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



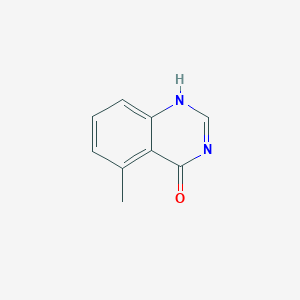
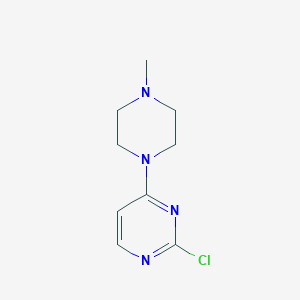
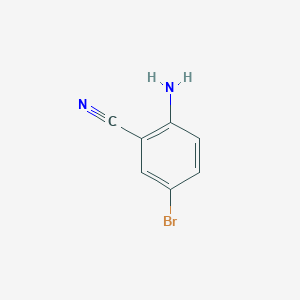
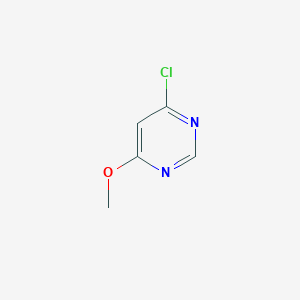
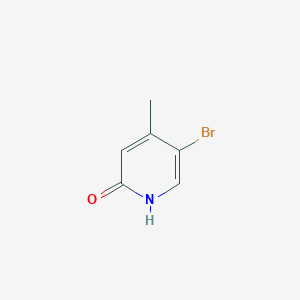
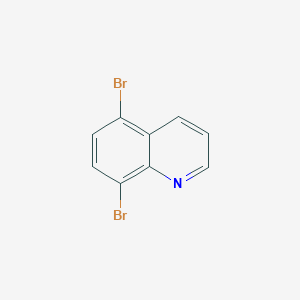
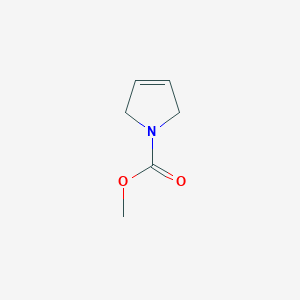
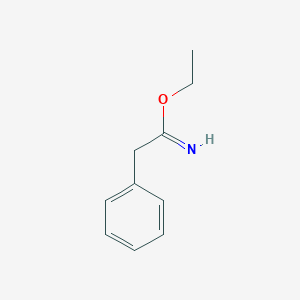
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
